An In-depth Technical Guide to 2-(Benzoyloxy)ethyl methacrylate (CAS: 14778-47-3)
An In-depth Technical Guide to 2-(Benzoyloxy)ethyl methacrylate (CAS: 14778-47-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(Benzoyloxy)ethyl methacrylate, with a particular focus on its relevance in polymer chemistry and drug delivery systems. While detailed experimental data for this specific monomer is limited in publicly available literature, this guide synthesizes the existing information and provides context based on related methacrylate compounds.
Physicochemical Properties
2-(Benzoyloxy)ethyl methacrylate is a methacrylate ester characterized by the presence of a benzoyloxy group. This structural feature imparts specific properties to the monomer and the resulting polymers.[1]
| Property | Value | Reference |
| CAS Number | 14778-47-3 | [2] |
| Molecular Formula | C₁₃H₁₄O₄ | [3][4] |
| Molecular Weight | 234.25 g/mol | [4] |
| Density | 1.124 g/cm³ | [2] |
| Boiling Point | 345.8 °C at 760 mmHg | [2] |
| InChIKey | IRUHNBOMXBGOGR-UHFFFAOYSA-N | [3] |
| SMILES | CC(=C)C(=O)OCCOC(=O)c1ccccc1 | [3] |
Synthesis and Purification
The synthesis of 2-(Benzoyloxy)ethyl methacrylate typically involves the esterification of 2-hydroxyethyl methacrylate (HEMA) with benzoic acid or one of its derivatives, such as benzoyl chloride.
Experimental Protocol: General Esterification
Reaction Scheme:
A general synthetic pathway for 2-(Benzoyloxy)ethyl methacrylate.
Procedure:
-
2-Hydroxyethyl methacrylate and a base (e.g., pyridine or triethylamine) are dissolved in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask.
-
The solution is cooled in an ice bath.
-
Benzoyl chloride is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is monitored for completion using techniques like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with an aqueous solution (e.g., sodium bicarbonate) to remove unreacted acid chloride and the acid byproduct.
-
The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
Purification:
The crude product can be purified by vacuum distillation or column chromatography to obtain the pure 2-(Benzoyloxy)ethyl methacrylate.[5] Specific conditions for these purification steps for this particular compound are not detailed in the available literature.
Spectroscopic Characterization
While specific spectra for 2-(Benzoyloxy)ethyl methacrylate are not available, the expected spectral features can be predicted based on its chemical structure and data from similar compounds.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the methacrylate group (around 5.5-6.1 ppm), the methylene protons of the ethyl group, the aromatic protons of the benzoyl group (in the range of 7.4-8.1 ppm), and the methyl protons of the methacrylate group (around 1.9 ppm).[6]
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the vinyl carbons, and the aliphatic carbons of the ethyl and methyl groups.
FTIR: The FTIR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1720 cm⁻¹), C=C stretching of the vinyl group (around 1636 cm⁻¹), and C-O stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.[7]
Polymerization
2-(Benzoyloxy)ethyl methacrylate can undergo free-radical polymerization to form poly(2-(benzoyloxy)ethyl methacrylate). The bulky benzoyloxyethyl side group is expected to influence the polymerization kinetics and the properties of the resulting polymer.[1]
Experimental Protocol: Free-Radical Polymerization
A general protocol for the free-radical polymerization of methacrylates is as follows:
Reaction Scheme:
Free-radical polymerization of 2-(Benzoyloxy)ethyl methacrylate.
Procedure:
-
The monomer, 2-(benzoyloxy)ethyl methacrylate, is placed in a reaction vessel with a suitable solvent (or in bulk).
-
A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added.[1]
-
The mixture is deoxygenated by purging with an inert gas (e.g., nitrogen or argon).
-
The reaction is initiated by heating or UV irradiation, depending on the initiator used.
-
The polymerization proceeds for a predetermined time to achieve the desired molecular weight and conversion.
-
The resulting polymer is typically isolated by precipitation in a non-solvent, followed by filtration and drying.
Applications in Drug Development
Polymers based on methacrylate esters are extensively studied for biomedical applications, particularly in drug delivery, owing to their potential biocompatibility and tunable properties.[8] While specific studies on poly(2-(benzoyloxy)ethyl methacrylate) for drug delivery are scarce, its properties suggest potential applications in this field. The presence of the benzoyl group increases the hydrophobicity of the polymer, which could be advantageous for encapsulating and controlling the release of hydrophobic drugs.[9]
Potential Applications:
-
Controlled Drug Release Matrices: The polymer could be formulated into matrix tablets for the sustained release of therapeutic agents. The release of the drug would be controlled by diffusion through the polymer matrix and/or erosion of the matrix.[10][11][12]
-
Nanoparticle-based Drug Delivery: The polymer could be used to fabricate nanoparticles for targeted drug delivery. These nanoparticles could encapsulate drugs, protect them from degradation, and facilitate their delivery to specific sites in the body.[13]
Experimental Workflow: Nanoparticle Formulation and Drug Release
A hypothetical workflow for the application of this polymer in a drug delivery system is presented below.
A general workflow for developing a nanoparticle-based drug delivery system.
Biocompatibility: The biocompatibility of poly(2-(benzoyloxy)ethyl methacrylate) would need to be thoroughly evaluated. Studies on similar methacrylate-based polymers suggest that they can be well-tolerated in biological systems.[14][15] In vitro cytotoxicity assays and in vivo implantation studies would be necessary to confirm its suitability for drug delivery applications.
Safety Information
Conclusion
2-(Benzoyloxy)ethyl methacrylate is a monomer with potential for the development of novel polymeric materials. Its synthesis via esterification and subsequent polymerization can lead to polymers with distinct properties conferred by the benzoyloxy group. While detailed research on this specific monomer and its polymer is limited, the broader knowledge of methacrylate chemistry suggests promising avenues for its application, particularly in the field of controlled drug delivery. Further research is needed to fully elucidate its properties, develop detailed synthesis and polymerization protocols, and evaluate its efficacy and safety in biomedical applications.
References
- 1. 2-(Benzoyloxy)ethyl methacrylate | 14778-47-3 | Benchchem [benchchem.com]
- 2. 2-(benzoyloxy)ethyl methacrylate | CAS#:14778-47-3 | Chemsrc [chemsrc.com]
- 3. PubChemLite - 2-(benzoyloxy)ethyl methacrylate (C13H14O4) [pubchemlite.lcsb.uni.lu]
- 4. GSRS [precision.fda.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ijpras.com [ijpras.com]
- 10. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. researchgate.net [researchgate.net]
- 14. An ultrastructural study of the biocompatibility of poly(2-hydroxyethyl methacrylate) in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biocompatibility and drug release behavior of spontaneously formed phospholipid polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
